

Advanced Crystallization Protocols for 4-Methylquinoline-8-sulfonamide

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Compound of Interest

Compound Name: 4-Methylquinoline-8-sulfonamide

CAS No.: 1315366-10-9

Cat. No.: B1464069

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Executive Summary

4-Methylquinoline-8-sulfonamide (C₁₀H₁₀N₂O₂S) is a critical scaffold in medicinal chemistry, particularly in the development of zinc-metalloprotease inhibitors and modulators of the M2 isoform of pyruvate kinase (PKM2). Its structural duality—combining a lipophilic, basic quinoline core with a polar, acidic sulfonamide moiety—presents unique challenges in purification.

This Application Note provides a definitive guide to crystallizing this compound. Unlike simple organic solids, **4-Methylquinoline-8-sulfonamide** exhibits amphoteric solubility, meaning its saturation point is heavily dictated by pH and solvent dielectric constants. The protocols below are designed to maximize purity (>99.5% HPLC) and control polymorphic form, essential for consistent biological assays.

Physicochemical Profiling & Solubility Landscape

Before attempting crystallization, one must understand the "Solubility U-Curve." This molecule has two ionizable centers:

- Quinoline Nitrogen (Basic): pKa ≈ 4.8 – 5.2 (Protonates in acid).

- Sulfonamide Nitrogen (Acidic): $pK_a \approx 9.8 - 10.2$ (Deprotonates in base).

Implication: The molecule is least soluble at neutral pH (zwitterionic or neutral form) and highly soluble in both strong acid ($pH < 2$) and strong base ($pH > 11$).

Table 1: Solubility Profile (25°C)

Solvent System	Solubility	Usage Strategy
Water (pH 7)	< 0.1 mg/mL	Anti-solvent
Ethanol (Abs.)	Moderate (Cold) / High (Hot)	Primary Solvent
Methanol	High	Solvent (Polymorph risk)
DMSO / DMF	Very High (>100 mg/mL)	Avoid (Hard to remove)
1M HCl	High (Cationic form)	Dissolution phase
1M NaOH	High (Anionic form)	Dissolution phase
Ethyl Acetate	Low/Moderate	Anti-solvent / Wash

Protocol A: Thermal Recrystallization (Ethanol/Water System)

Recommended for: Final polishing of crude material (purity >90%) to achieve analytical grade crystals.

This method relies on the steep solubility gradient of the compound in aqueous ethanol. It is chemically gentle and minimizes thermal decomposition.

Materials

- Crude **4-Methylquinoline-8-sulfonamide**
- Solvent: Ethanol (95%)
- Anti-solvent: Deionized Water
- Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stir bar.

Step-by-Step Methodology

- Slurry Generation: Charge the crude solid into the reactor. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
- Thermal Dissolution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
 - Checkpoint: If the solution does not clarify after 10 minutes at reflux, add Ethanol in 1 mL/g increments. Do not exceed 10 mL/g total.
- Hot Filtration (Critical): While maintaining temperature >70°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g., sodium chloride from synthesis).
- Controlled Nucleation: Return filtrate to a clean vessel. Cool slowly to 60°C.
 - Seeding: At 60°C, add seed crystals (0.1 wt%) if available. If not, scratch the glass wall to induce nucleation.
- Anti-Solvent Addition: Slowly add warm water (50°C) dropwise until a faint, persistent turbidity appears. (Typical ratio: 10-20% of ethanol volume).
- Cooling Ramp:
 - Cool to 25°C at a rate of 10°C/hour.
 - Once at 25°C, cool further to 0-4°C (ice bath) and hold for 2 hours.
- Isolation: Filter the off-white crystals under vacuum.
- Washing: Wash the cake with cold 50% Ethanol/Water.
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: pH-Swing Precipitation (Amphoteric Purification)

Recommended for: Large-scale purification of crude synthesis batches containing significant organic impurities.

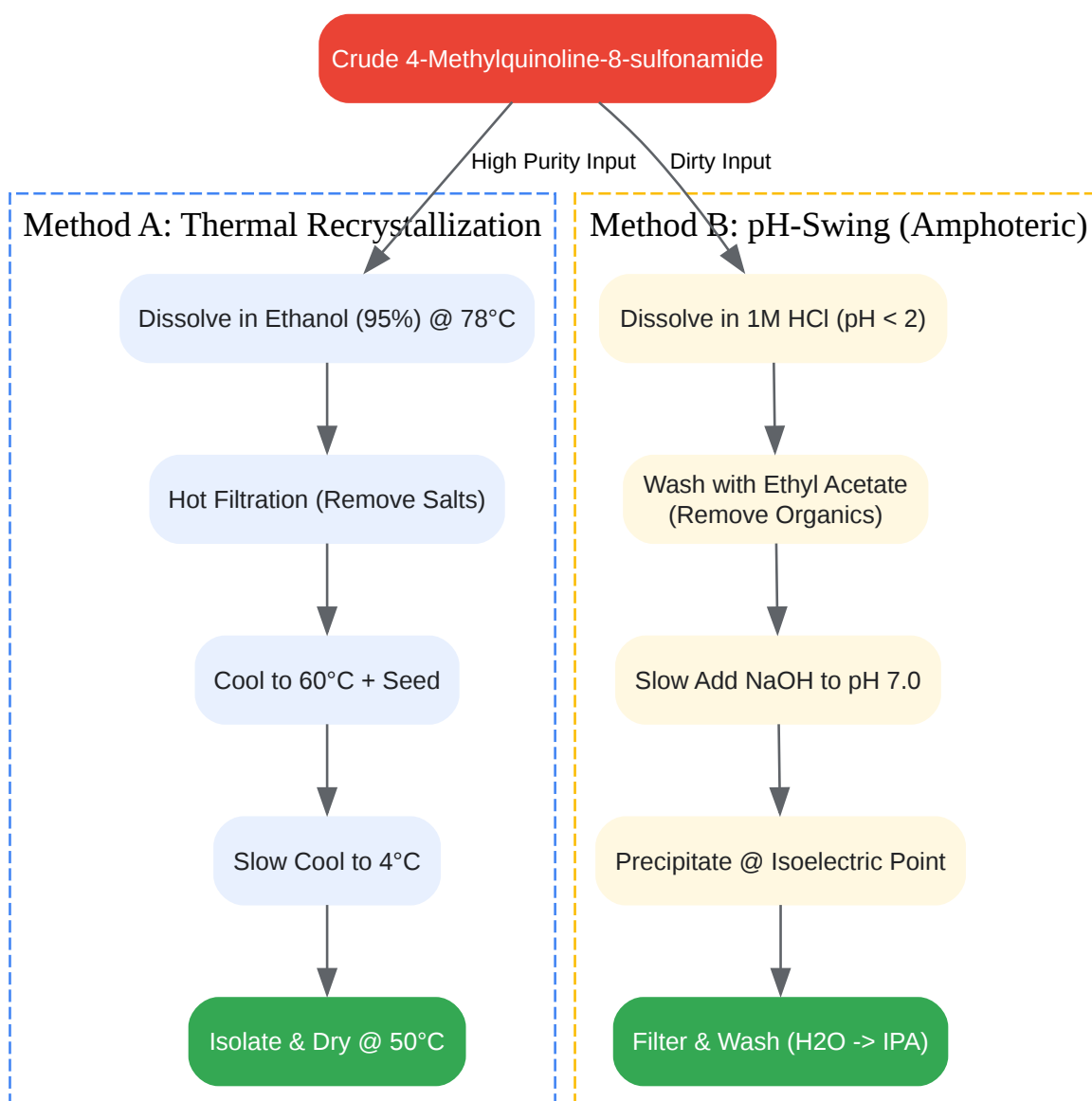
This method utilizes the molecule's pKa properties to "switch" it into solution and then "crash" it out, leaving non-amphoteric impurities behind.

Step-by-Step Methodology

- Acid Dissolution: Suspend crude material in 1M HCl (10 mL/g). Stir at room temperature until fully dissolved (solution will be yellow/orange due to protonated quinoline).
 - Purification: Extract this aqueous acidic phase with Ethyl Acetate (2x). Impurities soluble in organic solvents will be removed; the product remains in the water layer.
- Neutralization (The Swing): Transfer the aqueous acid layer to a beaker. Place in an ice bath (0-5°C).
- Precipitation: Slowly add 2M NaOH dropwise with rapid stirring. Monitor pH continuously.
 - Target: Adjust pH to 6.8 – 7.2.
 - Observation: The solution will cloud as it approaches neutral pH. Massive precipitation occurs at the isoelectric point.
- Aging: Allow the slurry to stir at pH 7 for 30 minutes to ripen the crystals (Ostwald ripening).
- Filtration & Wash: Filter the solid.^[1] Crucial: Wash copiously with water to remove NaCl formed during neutralization.
- Final Wash: Perform a final displacement wash with cold Isopropanol (IPA) to aid drying.

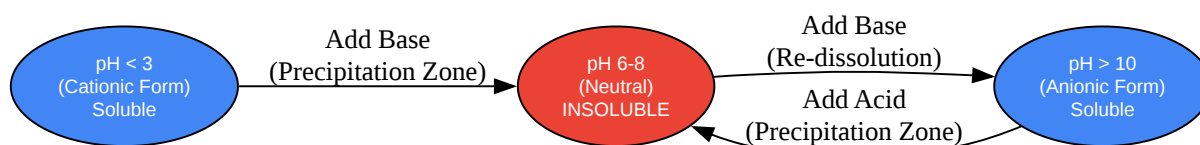
Visualization: Experimental Workflows

The following diagrams illustrate the logic flow for both purification strategies and the solubility behavior.



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Figure 1: Decision matrix for selecting the appropriate purification route based on input purity.



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Figure 2: Conceptual Solubility "U-Curve" demonstrating the pH-Swing mechanism.

Critical Quality Attributes & Troubleshooting Polymorphism (Type A vs. Type C)

Literature and patents regarding quinoline sulfonamides indicate susceptibility to polymorphism.

- Type C (Metastable): Often formed during rapid cooling or from Methanol.
- Type A (Stable): Favored by slower cooling in Ethanol/Water and higher drying temperatures (>80°C).
- Recommendation: For pharmaceutical consistency, target the stable form by adhering to the slow cooling ramp in Protocol A and ensuring thorough drying.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
"Oiling Out"	Temperature dropped too fast or solution too concentrated.	Re-heat to dissolve. Add 10% more ethanol. Seed at a higher temperature (65°C).
Low Yield	Too much solvent or pH not optimized (Method B).	Concentrate mother liquor. For Method B, ensure pH is exactly 7.0 ± 0.2 .
Colored Impurities	Oxidation products or metal contaminants.[2]	Use activated carbon (charcoal) during the hot dissolution step (Method A), then filter.
High Ash Content	Trapped inorganic salts (NaCl/Na ₂ SO ₄).	Ensure the "Hot Filtration" step is rigorous. Increase water wash volume in Method B.

References

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- To cite this document: BenchChem. [Advanced Crystallization Protocols for 4-Methylquinoline-8-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1464069/docs#advanced-crystallization-protocols-for-4-methylquinoline-8-sulfonamide>]

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